![molecular formula C4H8N2 B2834790 Cyano(ethyl)methylamine CAS No. 32112-06-4](/img/structure/B2834790.png)
Cyano(ethyl)methylamine
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Overview
Description
Cyano(ethyl)methylamine is an organic compound with the molecular formula C4H8N2 It is a derivative of cyanamide, where the hydrogen atoms are replaced by methyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyano(ethyl)methylamine can be synthesized through several methods. One common approach involves the reaction of cyanamide with methyl and ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reaction with Methyl Halide: Cyanamide reacts with methyl iodide in the presence of a base such as sodium hydroxide to form N-methylcyanamide.
Reaction with Ethyl Halide: The N-methylcyanamide is then reacted with ethyl iodide under similar conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyano(ethyl)methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitriles or amides.
Reduction: Primary amines.
Substitution: Various substituted cyanamides depending on the electrophile used.
Scientific Research Applications
Chemical Reactions
Cyano(ethyl)methylamine can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form nitriles or amides.
- Reduction : Can be reduced to primary amines using reagents like lithium aluminum hydride.
- Substitution : Engages in nucleophilic substitution reactions with halides or other electrophiles.
These reactions make this compound a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions that are essential for developing pharmaceuticals and agrochemicals.
Biological Studies
Research has demonstrated that this compound can inhibit enzymes involved in critical biological processes. For example, derivatives of this compound have shown potent activity against TAK1 (transforming growth factor beta-activated kinase 1), which is involved in cancer cell survival pathways. A study reported an IC50 value as low as 27 nM for TAK1 inhibition, indicating its potential for therapeutic applications in oncology.
Neuropharmacology
Another area of interest is the activity of this compound derivatives at opioid receptors. Certain modifications to the structure have resulted in compounds with nanomolar potency at the μ-opioid receptor. This suggests potential applications in pain management therapies.
Case Studies
- TAK1 Inhibition : Research indicates that derivatives related to this compound exhibit significant TAK1 inhibitory activity, suggesting their potential role in cancer therapy by inducing apoptosis in cancer cells.
- Opioid Receptor Activity : Investigations into cyanomethyl compounds revealed their functional activity at the μ-opioid receptor, highlighting their potential as effective analgesics.
Mechanism of Action
The mechanism by which Cyano(ethyl)methylamine exerts its effects involves its interaction with nucleophiles and electrophiles. The compound can form stable intermediates with various biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-methylcyanamide: Lacks the ethyl group, making it less sterically hindered.
N-ethylcyanamide: Lacks the methyl group, affecting its reactivity and solubility.
N,N-dimethylcyanamide: Contains two methyl groups, leading to different steric and electronic properties.
Uniqueness
Cyano(ethyl)methylamine is unique due to the presence of both methyl and ethyl groups, which influence its chemical reactivity and interactions with other molecules. This dual substitution provides a balance between steric hindrance and electronic effects, making it a versatile compound in various applications.
Biological Activity
Cyano(ethyl)methylamine (CEMA), a compound with the chemical formula C₅H₈N₂, has garnered attention in various fields due to its unique biological activities and potential applications. This article delves into the biological activity of CEMA, exploring its mechanisms of action, applications in research, and comparisons with similar compounds.
CEMA is characterized by the presence of both cyano and amine functional groups, which contribute to its reactivity and biological interactions. The compound can participate in several chemical reactions including:
- Oxidation : Transforming into nitriles or amides.
- Reduction : Converting to primary amines.
- Substitution : Engaging in nucleophilic substitution reactions with halides or other electrophiles.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. The interaction of CEMA with nucleophiles and electrophiles allows it to form stable intermediates with various biological molecules, influencing their activity. The specific molecular targets and pathways depend on the context of its application.
Enzyme Inhibition and Protein Interactions
CEMA has been utilized in studies focusing on enzyme inhibition and protein interactions. Its ability to act as a building block in organic synthesis makes it valuable for developing more complex molecules that may exhibit significant biological activities. For instance, research indicates that derivatives of similar compounds can inhibit key enzymes involved in cancer cell survival, such as TAK1 (transforming growth factor beta-activated kinase 1) which regulates critical signaling pathways .
Case Studies
- TAK1 Inhibition : A study demonstrated that derivatives related to CEMA exhibited potent TAK1 inhibitory activity with an IC50 value as low as 27 nM. This suggests that compounds derived from CEMA could potentially induce apoptosis in cancer cells by inhibiting survival pathways .
- Opioid Receptor Activity : Another investigation highlighted the functional activity of cyanomethyl compounds at the μ-opioid receptor (MOR). Certain derivatives showed nanomolar potency, indicating that modifications to the CEMA structure could enhance its efficacy as a MOR agonist .
Comparative Analysis
CEMA can be compared with similar compounds to highlight its unique properties:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
N-methylcyanamide | Lacks ethyl group | Less sterically hindered, different reactivity |
N-ethylcyanamide | Lacks methyl group | Affects solubility and reactivity |
N,N-dimethylcyanamide | Contains two methyl groups | Different steric and electronic properties |
CEMA's dual substitution (methyl and ethyl groups) provides a balance between steric hindrance and electronic effects, enhancing its versatility in biological applications.
Applications in Research
CEMA's applications extend beyond enzyme inhibition:
Properties
IUPAC Name |
ethyl(methyl)cyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c1-3-6(2)4-5/h3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZAGJSUEAJPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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